molecular formula C10H7ClF2N2O B1410596 4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole CAS No. 1881229-54-4

4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole

Cat. No. B1410596
M. Wt: 244.62 g/mol
InChI Key: JTPIWRBAYVRLAN-UHFFFAOYSA-N
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Description

The compound “4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole” is a chemical compound that has gained significant attention in scientific research in recent years1. However, there seems to be limited information available specifically on this compound. There are related compounds such as “4-Chloro-3-(difluoromethoxy)phenylboronic acid” and “(4-chloro-3-(difluoromethoxy)phenyl)methanol” which have been studied23.



Synthesis Analysis

The synthesis of this compound or its related compounds is not explicitly mentioned in the search results. However, it’s likely that the synthesis involves specific reactions that introduce the chloro, difluoromethoxy, and phenyl groups onto the pyrazole ring.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, the related compound “(4-chloro-3-(difluoromethoxy)phenyl)methanol” has a molecular formula of C8H7ClF2O24. The structure would likely be similar, with the methanol group replaced by a pyrazole ring.



Chemical Reactions Analysis

The specific chemical reactions involving “4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole” are not detailed in the search results. Further research in scientific literature would be needed to provide a comprehensive analysis of its chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the search results. However, the related compound “(4-chloro-3-(difluoromethoxy)phenyl)methanol” has a molecular weight of 208.59 g/mol4.


Scientific Research Applications

Tautomerism and Structural Analysis

Research on NH-pyrazoles, similar in structure to 4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole, reveals significant insights into their tautomerism and crystal structures. Studies such as those by Cornago et al. (2009) have shown that compounds with a phenol residue, akin to the difluoromethoxy group in our compound of interest, can form complex hydrogen bond patterns, influencing their solid-state structures and tautomerism both in solution and in the solid state. This detailed structural analysis aids in understanding the molecular behavior of such compounds, which is crucial for their potential applications in various scientific fields (Cornago et al., 2009).

Crystal Structure Characterization

The work of Loh et al. (2013) on N-substituted pyrazolines, which are structurally related to 4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole, provides valuable data on their crystal structures. Such research is essential for understanding the molecular conformation and the impact of different substituents on the pyrazole core. These insights are instrumental in the development of pyrazole-based compounds for various scientific applications, including material science and pharmaceuticals (Loh et al., 2013).

Chemical Reactivity and Synthesis

Research into the synthesis and reactivity of pyrazole derivatives, such as the work by Abularrage et al. (2020) on 4-fluoro-4-methyl-4H-pyrazoles, sheds light on the methodologies for introducing functional groups and modifying the pyrazole scaffold. Understanding the reactivity and stability of such compounds in biological conditions is crucial for their application in drug design and other areas of chemical research (Abularrage et al., 2020).

Computational Design and Activity Prediction

The computational design and activity prediction of pyrazole derivatives, as studied by Singh et al. (2009), are pivotal in the rational design of new compounds with desired biological or chemical properties. Such computational studies facilitate the prediction of molecular interactions, stability, and reactivity, which are essential for developing new materials, catalysts, or therapeutic agents (Singh et al., 2009).

Antimicrobial and Antioxidant Activities

Research into the biological activities of pyrazole derivatives, such as the study by Prathap et al. (2014) on (Pyrazol-3-yl)-1,3,4-oxadiazole derivatives, highlights the potential of these compounds in therapeutic applications. The study of their antimicrobial and antioxidant properties is crucial for the development of new drugs and chemical agents with specific biological activities (Prathap et al., 2014).

Future Directions

The future directions for research on this compound are not directly provided in the search results. However, given its structural features, it could be of interest in medicinal chemistry for the development of new pharmaceuticals. Further research would be needed to explore its potential applications.


Please note that this analysis is based on the limited information available from the search results and may not fully capture all aspects of the compound. For a more comprehensive analysis, a thorough review of the scientific literature would be needed.


properties

IUPAC Name

4-[4-chloro-3-(difluoromethoxy)phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2N2O/c11-8-2-1-6(7-4-14-15-5-7)3-9(8)16-10(12)13/h1-5,10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPIWRBAYVRLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNN=C2)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-difluoromethoxyphenyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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